1-Chloro-1,1-difluoro-2-iodoethane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

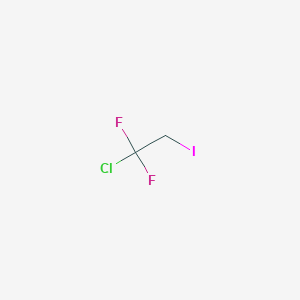

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-1,1-difluoro-2-iodoethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClF2I/c3-2(4,5)1-6/h1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHJXZZUNOTUJJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClF2I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90452190 | |

| Record name | Ethane, 1-chloro-1,1-difluoro-2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

463-99-0 | |

| Record name | Ethane, 1-chloro-1,1-difluoro-2-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=463-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethane, 1-chloro-1,1-difluoro-2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 1-chloro-1,1-difluoro-2-iodoethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-chloro-1,1-difluoro-2-iodoethane (CF2ClCH2I), a valuable fluorinated building block in organic synthesis. The document details a robust experimental protocol for its preparation via the radical addition of iodine monochloride to vinylidene fluoride, summarizes its key physicochemical and spectroscopic properties, and outlines the logical workflow of its synthesis.

Introduction

This compound is a halogenated hydrocarbon of significant interest in the synthesis of fluorinated molecules, which are crucial in the development of pharmaceuticals, agrochemicals, and advanced materials. The presence of three different halogens (fluorine, chlorine, and iodine) on a two-carbon backbone provides a versatile platform for a variety of chemical transformations. The high reactivity of the carbon-iodine bond makes it a prime target for nucleophilic substitution and cross-coupling reactions, allowing for the introduction of diverse functional groups. This guide focuses on a well-established method for its synthesis and the essential techniques for its structural verification.

Synthesis Methodology

The synthesis of this compound can be effectively achieved through the radical addition of iodine monochloride (ICl) to vinylidene fluoride (VDF). This method has been shown to produce the desired product with high regioselectivity.[1]

Experimental Protocol: Radical Addition of ICl to VDF

This protocol is based on the work of Kharroubi et al. and outlines a general procedure for the radical-initiated synthesis.[1] Four different initiation methods can be employed: thermal, photochemical, radical initiation, and redox catalysis. All methods yield a high proportion (≥98%) of the target isomer, this compound.

Materials:

-

Vinylidene fluoride (VDF)

-

Iodine monochloride (ICl)

-

Radical initiator (e.g., Azobisisobutyronitrile - AIBN) or Redox catalyst system

-

Anhydrous solvent (e.g., dichloromethane)

-

Standard glassware for inert atmosphere reactions

-

Purification apparatus (distillation setup)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, a condenser, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Charging the Reactor: The flask is charged with a solution of iodine monochloride in an anhydrous solvent.

-

Initiator Addition: If a radical initiator or redox catalyst is used, it is added to the reaction mixture at this stage.

-

VDF Addition: Vinylidene fluoride gas is then bubbled through the solution at a controlled rate. Alternatively, a pre-condensed solution of VDF can be added via the dropping funnel. The reaction is typically carried out at a specific temperature depending on the initiation method.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as ¹⁹F NMR spectroscopy to observe the consumption of VDF and the formation of the product.[1]

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

-

Purification: The crude product is purified by fractional distillation to yield pure this compound.

Synthesis Workflow

The logical flow of the synthesis process is illustrated in the diagram below.

Caption: Synthesis workflow for this compound.

Characterization Data

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The primary techniques employed are multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹F) and infrared (IR) spectroscopy.[2]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂H₂ClF₂I | [2] |

| Molecular Weight | 226.39 g/mol | [2] |

| Appearance | Likely a liquid at room temperature | |

| Purity (Typical) | ≥97% | [3] |

Spectroscopic Data

| Spectroscopic Technique | Expected Features for CF₂ClCH₂I |

| ¹H NMR | A triplet or more complex multiplet for the -CH₂- group due to coupling with the two adjacent fluorine atoms (³JHF). |

| ¹³C NMR | Two distinct signals are expected. The carbon of the -CF₂Cl group will appear as a triplet due to coupling with the two fluorine atoms (¹JCF). The carbon of the -CH₂I group will also be observable. |

| ¹⁹F NMR | A triplet for the -CF₂Cl group due to coupling with the two adjacent protons (³JFH). The chemical shift will be characteristic of a difluoromethyl group attached to a chlorine atom. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H, C-F, C-Cl, and C-I stretching and bending vibrations. Strong C-F stretching bands are expected in the region of 1100-1350 cm⁻¹. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) at m/z = 226 (and its isotopic pattern) should be observable, along with characteristic fragmentation patterns corresponding to the loss of I, Cl, and other fragments. |

Conclusion

This technical guide has detailed a reliable synthetic route to this compound via the radical addition of iodine monochloride to vinylidene fluoride. The provided experimental framework, coupled with the outlined characterization data, offers a solid foundation for researchers and scientists to produce and verify this important fluorinated building block. The versatility of this compound ensures its continued application in the development of novel molecules for the pharmaceutical and materials science sectors.

References

An In-depth Technical Guide to 2-Chloro-2,2-difluoro-1-iodoethane (CF2ClCH2I)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-2,2-difluoro-1-iodoethane, with the chemical formula CF2ClCH2I, is a halogenated ethane derivative of significant interest in synthetic organic chemistry. Its unique combination of reactive sites—a carbon-iodine bond susceptible to nucleophilic attack and a difluorochloroethyl moiety—makes it a valuable building block for the introduction of fluorinated groups into organic molecules. Fluorine-containing compounds are of paramount importance in medicinal chemistry, as the incorporation of fluorine can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the physical and chemical properties of 2-chloro-2,2-difluoro-1-iodoethane, its synthesis, and its potential applications in drug discovery and development.

Physical and Chemical Properties

A summary of the known physical and chemical properties of 2-chloro-2,2-difluoro-1-iodoethane is presented below. While experimental data for some properties are limited in the publicly available literature, computational predictions and data from analogous compounds provide valuable insights.

Table 1: Physical and Chemical Properties of 2-Chloro-2,2-difluoro-1-iodoethane

| Property | Value | Source/Method |

| Molecular Formula | C2H2ClF2I | - |

| Molecular Weight | 226.39 g/mol | [1] |

| CAS Number | 463-99-0 | [1] |

| Boiling Point | Not explicitly reported | - |

| Density | Not explicitly reported | - |

| Melting Point | Not explicitly reported | - |

| Solubility | Not explicitly reported | - |

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and characterization of 2-chloro-2,2-difluoro-1-iodoethane. Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides detailed information about the connectivity and environment of the hydrogen, carbon, and fluorine atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a multiplet for the methylene (-CH2-) group. This signal's multiplicity arises from coupling to the adjacent fluorine nuclei (³JHF).[1]

-

¹³C NMR: The carbon NMR spectrum should display two distinct signals for the -CH2I and -CF2Cl carbons. These signals will be split into multiplets due to one-bond and two-bond couplings with the fluorine atoms (¹JCF and ²JCF).[1]

-

¹⁹F NMR: The fluorine NMR spectrum provides a direct probe of the -CF2Cl group. The two fluorine atoms are chemically equivalent and are expected to appear as a triplet due to coupling with the two protons of the adjacent methylene group (³JFH).[1] The wide chemical shift range of ¹⁹F NMR is particularly advantageous for monitoring reactions involving this compound.[1]

Infrared (IR) Spectroscopy

Table 2: Predicted Infrared Absorption Bands for CF2ClCH2I

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| C-H Stretch | 2850 - 3000 |

| C-F Stretch | 1100 - 1350 |

| C-Cl Stretch | 600 - 800 |

| C-I Stretch | 500 - 600 |

Mass Spectrometry (MS)

Mass spectrometry of 2-chloro-2,2-difluoro-1-iodoethane would provide information on its molecular weight and fragmentation pattern. The presence of chlorine and iodine would result in characteristic isotopic patterns in the mass spectrum.

Synthesis of 2-Chloro-2,2-difluoro-1-iodoethane

Several synthetic routes to 2-chloro-2,2-difluoro-1-iodoethane have been proposed, primarily involving the addition of iodine and chlorine functionalities to a difluoroethene precursor or the iodination of a suitable chlorodifluoroethane derivative.

Experimental Protocol: Synthesis from Vinylidene Fluoride

One plausible method involves the reaction of vinylidene fluoride (1,1-difluoroethene) with iodine monochloride (ICl).[1]

Reaction Scheme:

References

Spectroscopic Analysis of 1-chloro-1,1-difluoro-2-iodoethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-chloro-1,1-difluoro-2-iodoethane (C₂H₂ClF₂I), a halogenated ethane derivative, serves as a valuable building block in organic synthesis, particularly in the introduction of fluorinated moieties into larger molecules. Its unique combination of reactive sites—a C-I bond susceptible to nucleophilic attack and substitution, and a C-Cl bond at a fluorinated carbon—makes it a versatile reagent in the development of novel pharmaceuticals and materials. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation of its downstream products. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, complete with detailed experimental protocols and data interpretation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. While experimental data for this specific compound is not widely available in public databases, the presented data is based on established principles of spectroscopy and analysis of closely related structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen, carbon, and fluorine environments within the molecule.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 3.5 - 4.0 | Triplet (t) | ³JHF ≈ 14-18 | -CH₂I |

| ¹³C | ~ -10 | Triplet (t) | ²JCF ≈ 20-30 | -CH₂I |

| ~ 115 | Triplet (t) | ¹JCF ≈ 280-300 | -CF₂Cl | |

| ¹⁹F | -60 to -70 | Triplet (t) | ³JHF ≈ 14-18 | -CF₂Cl |

Note: Chemical shifts are referenced to TMS (for ¹H and ¹³C) and CFCl₃ (for ¹⁹F).

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups and vibrational modes present in the molecule. The spectrum of this compound is expected to be dominated by strong absorptions corresponding to the carbon-halogen bonds.

Table 2: Predicted Infrared (IR) Absorption Bands

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode |

| 2950 - 3050 | Medium | C-H stretch |

| 1100 - 1350 | Strong | C-F stretch |

| 750 - 850 | Strong | C-Cl stretch |

| 500 - 600 | Medium-Strong | C-I stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural confirmation.

Table 3: Predicted Mass Spectrometry (MS) Fragmentation

| m/z | Predicted Fragment Ion |

| 226/228 | [C₂H₂ClF₂I]⁺ (Molecular ion, M⁺) |

| 127 | [I]⁺ |

| 99/101 | [C₂H₂F₂Cl]⁺ |

| 85/87 | [CF₂Cl]⁺ |

| 69 | [CF₃]⁺ (from rearrangement) |

| 33 | [CH₂F]⁺ |

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) will result in characteristic M+2 peaks for chlorine-containing fragments.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial. Transfer the solution to an NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 10-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-250 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional ¹⁹F NMR spectrum. Proton coupling may be observed or decoupled as needed for structural assignment.

-

Typical parameters: spectral width of 200-250 ppm, 64-128 scans, relaxation delay of 1-2 seconds.

-

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard (TMS for ¹H and ¹³C) or an external standard (CFCl₃ for ¹⁹F).

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound.

Materials:

-

This compound

-

FTIR spectrometer with a liquid sample cell (e.g., NaCl or KBr plates) or an Attenuated Total Reflectance (ATR) accessory.

Procedure (using NaCl plates):

-

Sample Preparation: Place one drop of neat this compound onto a clean, dry NaCl plate.

-

Cell Assembly: Carefully place a second NaCl plate on top of the first, creating a thin liquid film between the plates.

-

Spectrum Acquisition:

-

Place the sample holder in the FTIR spectrometer.

-

Acquire a background spectrum of the empty beam path.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound.

Materials:

-

This compound

-

Gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

Helium carrier gas.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or methanol) at a concentration of approximately 100-1000 ng/µL.

-

GC-MS Analysis:

-

Inject 1 µL of the sample solution into the GC inlet.

-

The sample is vaporized and separated on a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

The eluting compound enters the mass spectrometer's ion source.

-

-

Mass Spectrum Acquisition:

-

The molecules are ionized by electron impact (typically at 70 eV).

-

The resulting ions are separated by the mass analyzer (e.g., a quadrupole) according to their mass-to-charge ratio (m/z).

-

A mass spectrum is recorded, typically over a mass range of m/z 30-300.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Data Interpretation and Visualization

The combined interpretation of NMR, IR, and MS data provides a comprehensive structural confirmation of this compound.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample preparation to structural confirmation.

Caption: Logical workflow for the spectroscopic analysis of this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For researchers engaged in the synthesis and application of this compound, these data and protocols are essential for ensuring the identity, purity, and structural integrity of their materials.

An In-depth Technical Guide to CAS Number 421-12-5

Initial investigations into the chemical compound designated by CAS (Chemical Abstracts Service) number 421-12-5 have yielded no definitive identification in publicly accessible chemical databases and scientific literature. This suggests that the provided CAS number may be inaccurate, discontinued, or not assigned to a publicly documented substance.

Researchers, scientists, and drug development professionals are advised to verify the CAS number for accuracy. Discrepancies in notation, such as misplaced hyphens or transcription errors, can lead to incorrect database queries.

General Properties and Identification

A comprehensive search for "CAS 421-12-5" did not return a specific chemical entity. For researchers who have encountered this number, it is recommended to cross-reference the original source of the information. If the number is confirmed to be correct, it may pertain to a proprietary compound, a substance that has not been registered in public databases, or a simple typographical error.

For illustrative purposes, this guide will outline the types of information and data presentation that would be included for a valid chemical compound, which can be used as a template once the correct CAS number is identified.

Physicochemical Properties

Quantitative data on the physicochemical properties of a compound are crucial for its application in research and development. This information is typically presented in a structured table for clarity and ease of comparison.

Table 1: Physicochemical Properties

| Property | Value | Units | Conditions |

| Molecular Formula | - | - | - |

| Molecular Weight | - | g/mol | - |

| Melting Point | - | °C | - |

| Boiling Point | - | °C | At specified pressure |

| Density | - | g/cm³ | At specified temperature |

| Solubility | - | mg/mL | In various solvents |

| pKa | - | - | - |

| LogP | - | - | - |

Spectroscopic Data

Spectroscopic data are essential for the structural elucidation and identification of a chemical compound. Key analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Table 2: Spectroscopic Data Summary

| Technique | Key Peaks / Signals | Solvent / Conditions |

| ¹H NMR | - | - |

| ¹³C NMR | - | - |

| Mass Spectrometry (MS) | - | Ionization method |

| Infrared (IR) Spectroscopy | - | Sample preparation (e.g., KBr pellet, thin film) |

Experimental Protocols

Detailed methodologies are critical for the reproducibility of scientific findings. This section would typically provide step-by-step protocols for key experiments.

General Synthesis Protocol

A generalized workflow for the synthesis of a target compound is often presented to provide a high-level overview of the process.

Caption: General workflow for chemical synthesis.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A standard protocol for analyzing the purity of a compound via HPLC would be detailed as follows.

-

Instrument: HPLC system with a UV detector.

-

Column: e.g., C18 reverse-phase column (dimensions and particle size specified).

-

Mobile Phase: A gradient of two or more solvents (e.g., water with 0.1% trifluoroacetic acid and acetonitrile).

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: Based on the UV absorbance maximum of the compound.

-

Data Analysis: Integration of peak areas to determine purity.

Hazard and Safety Information

Understanding the potential hazards of a chemical is paramount for safe handling in a laboratory setting. This information is derived from toxicological studies and material safety data sheets (MSDS).

Table 3: Hazard and Safety Summary

| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |

| Acute Toxicity (Oral) | - | - | - | - |

| Skin Corrosion/Irritation | - | - | - | - |

| Serious Eye Damage/Irritation | - | - | - | - |

| Carcinogenicity | - | - | - | - |

Biological Activity and Signaling Pathways

For compounds with applications in drug development, understanding their biological activity and the signaling pathways they modulate is essential.

Example Signaling Pathway: Kinase Inhibition

If a compound were found to be a kinase inhibitor, its mechanism of action could be depicted in a signaling pathway diagram.

Caption: Example of a kinase inhibition pathway.

Conclusion and Recommendations

Given the absence of information for CAS number 421-12-5, it is imperative for researchers to:

-

Verify the CAS Number: Double-check the number against the original source documentation.

-

Consult Chemical Databases: Perform searches in comprehensive databases such as the CAS Registry, PubChem, and SciFinder.

-

Contact the Source: If the number originates from a supplier or collaborator, request further clarification and documentation.

This guide serves as a template for the in-depth technical information that should be compiled for a valid chemical compound. The structured presentation of data and visual representation of workflows and pathways are intended to facilitate understanding and application in a research and development context.

An In-depth Technical Guide to 1-Chloro-1,1-difluoro-2-iodoethane: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-chloro-1,1-difluoro-2-iodoethane, a halogenated hydrocarbon of interest in synthetic chemistry. The document details its discovery and historical context, chemical and physical properties, and key synthetic methodologies. A particular focus is placed on the radical addition of iodine monochloride to vinylidene fluoride as a primary synthetic route. Experimental protocols, where available in the public domain, are outlined to facilitate replication and further investigation. Spectroscopic data, crucial for the characterization of this compound, are summarized and presented. This guide aims to be a valuable resource for researchers utilizing or investigating this compound in their work.

Introduction

This compound, with the chemical formula C₂H₂ClF₂I, is a synthetic halogenated alkane. Its structure, featuring a combination of chlorine, fluorine, and iodine atoms, imparts unique reactivity, making it a potentially valuable building block in organic synthesis. The presence of the reactive carbon-iodine bond, in particular, allows for a variety of subsequent chemical transformations. This guide will explore the known synthesis, properties, and history of this compound.

Discovery and History

The specific discovery of this compound is not well-documented in easily accessible historical records. However, its existence and synthesis are a logical extension of the broader history of halogenated hydrocarbons. The systematic synthesis of haloalkanes began in the 19th century, driven by the development of organic chemistry and a deeper understanding of alkane structures.[1] Key methods that were developed, and remain relevant, include the addition of halogens and hydrohalogens to alkenes, and the conversion of alcohols to alkyl halides.[1] These foundational methods paved the way for the creation of more complex and mixed halogenated compounds like this compound.

The synthesis of this particular compound is most prominently described in the context of the radical addition of interhalogen compounds to fluoroalkenes, a field that has been explored in journals such as the Journal of Fluorine Chemistry. This specific reaction showcases the ongoing development of synthetic methodologies to create highly functionalized and specific halogenated molecules for various applications.

Chemical and Physical Properties

This compound is a research compound with the following key properties:

| Property | Value | Reference |

| Molecular Formula | C₂H₂ClF₂I | [2] |

| Molecular Weight | 226.39 g/mol | [2] |

| CAS Number | 463-99-0 | |

| Boiling Point | 61-62 °C | |

| Density | 1.88 g/cm³ | |

| Purity (typical) | 95% | [2] |

Synthesis

The primary and most efficient method for the synthesis of this compound is the radical addition of iodine monochloride (ICl) to vinylidene fluoride (VDF, 1,1-difluoroethylene). This reaction is highly regioselective, yielding predominantly the desired isomer.

The reaction proceeds via a radical chain mechanism, which can be initiated through several methods, including thermal, photochemical, the use of radical initiators, or redox catalysts. The iodine radical (I•) is the initial species that adds to the less substituted carbon of the vinylidene fluoride double bond. This regioselectivity is governed by the formation of the more stable intermediate radical.

A competing isomer, 2-chloro-1,1-difluoro-1-iodoethane, is formed in significantly lower amounts (≤2%). The differentiation and quantification of these isomers are typically achieved using ¹⁹F NMR spectroscopy.

Experimental Protocol: Radical Addition of ICl to VDF

Materials:

-

Vinylidene fluoride (VDF)

-

Iodine monochloride (ICl)

-

A suitable radical initiator (e.g., AIBN - azobisisobutyronitrile)

-

An appropriate solvent (e.g., a non-reactive, dry solvent)

Procedure:

-

A reaction vessel equipped with a stirring mechanism, a gas inlet, and a condenser is charged with the solvent and the radical initiator.

-

The system is purged with an inert gas (e.g., nitrogen or argon).

-

Vinylidene fluoride gas is bubbled through the solution at a controlled rate, or a pre-determined amount is condensed into the reactor at low temperature.

-

A solution of iodine monochloride in the same solvent is added dropwise to the reaction mixture.

-

The reaction is initiated, for example, by heating to a temperature suitable for the decomposition of the radical initiator (typically 60-80 °C for AIBN) or by exposure to UV light.

-

The reaction progress is monitored by techniques such as GC-MS or NMR spectroscopy to determine the consumption of reactants and the formation of the product.

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by fractional distillation, to isolate this compound from any remaining starting materials, the minor isomer, and byproducts.

Note: The handling of vinylidene fluoride (a flammable gas) and iodine monochloride (a corrosive and moisture-sensitive reagent) requires appropriate safety precautions and a well-ventilated fume hood.

Synthesis Pathway Diagram

Caption: Synthesis of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation and purity assessment of this compound. Multinuclear NMR studies, including ¹H, ¹³C, and ¹⁹F NMR, are necessary for a complete characterization.

While a complete, publicly available dataset with specific chemical shifts and coupling constants for this exact molecule is not available, the expected spectral features can be predicted based on its structure and data from similar compounds.

-

¹H NMR: The spectrum is expected to show a triplet for the -CH₂- protons due to coupling with the two adjacent fluorine atoms (³JHF).

-

¹³C NMR: Two distinct signals are expected. The carbon of the -CH₂I group will appear at a characteristic chemical shift for an iodinated carbon, while the -CF₂Cl carbon will be split into a triplet by the two fluorine atoms (¹JCF).

-

¹⁹F NMR: A single signal, a triplet, is anticipated due to coupling with the two adjacent protons (³JFH).

Reactivity and Applications

The chemical reactivity of this compound is dominated by the carbon-iodine bond, which is the weakest carbon-halogen bond in the molecule. This makes the iodine atom a good leaving group in nucleophilic substitution reactions.

This compound can serve as a precursor for introducing the 1-chloro-1,1-difluoroethyl group into other molecules, a moiety that can be of interest in the development of pharmaceuticals and agrochemicals due to the unique properties conferred by fluorine atoms. It can also be used in the synthesis of more complex fluorinated molecules through reactions such as palladium-catalyzed cross-coupling reactions, where it can be a source for the formation of iodonium salts.

Furthermore, elimination reactions can be induced to form fluorinated alkenes, which are themselves valuable synthetic intermediates.

Conclusion

This compound is a halogenated hydrocarbon with potential applications in organic synthesis. Its preparation is most effectively achieved through the regioselective radical addition of iodine monochloride to vinylidene fluoride. While its specific history is not extensively documented, its synthesis is a clear progression in the field of halogen chemistry. The detailed characterization of this compound, particularly through multinuclear NMR spectroscopy, is crucial for its application in research and development. This technical guide consolidates the available information on this compound, providing a foundation for scientists and researchers working in the field of fluorine chemistry and drug development.

References

An In-depth Technical Guide on the Thermochemical Properties of 1-chloro-1,1-difluoro-2-iodoethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

While specific thermochemical data remains elusive, some fundamental physicochemical properties have been reported by commercial suppliers.

| Property | Value | Source |

| Molecular Formula | C2H2ClF2I | [1] |

| Molecular Weight | 226.39 g/mol | [1] |

| CAS Number | 463-99-0 | [1] |

| Purity | Typically ≥97% |

Synthesis of 1-chloro-1,1-difluoro-2-iodoethane

A prominent method for the synthesis of this compound involves the electrophilic substitution of a hydrogen atom in a difluoroethane precursor with iodine.[1]

Experimental Protocol: Iodination of 1,1-difluoroethane

A general procedure for the synthesis of this compound can be inferred from related halogenation reactions. The reaction between 1,1-difluoroethane and an iodinating agent such as iodine monochloride (ICl) proceeds via an electrophilic substitution mechanism.[1]

Materials:

-

1,1-difluoroethane

-

Iodine monochloride (ICl)

-

A suitable inert solvent (e.g., a halogenated hydrocarbon)

-

Reaction vessel equipped with stirring, temperature control, and a system for gas handling

Procedure:

-

The reaction vessel is charged with the inert solvent and cooled to a suitable temperature to control the exothermicity of the reaction.

-

1,1-difluoroethane is introduced into the solvent.

-

Iodine monochloride is added portion-wise to the reaction mixture with vigorous stirring.

-

The reaction temperature is maintained throughout the addition.

-

After the addition is complete, the reaction mixture is stirred for a specified period to ensure complete conversion.

-

The reaction is quenched, for example, by the addition of a reducing agent to consume any unreacted ICl.

-

The product is isolated and purified using standard techniques such as distillation.

Note: The specific reaction conditions, including temperature, pressure, and the use of any catalysts, are crucial for optimizing the yield and selectivity of the desired product.[1]

Chemical Reactivity

The chemical reactivity of this compound is dominated by the nature of its carbon-halogen bonds. The carbon-iodine bond is the longest and weakest, making the iodine atom a good leaving group in nucleophilic substitution reactions.

Nucleophilic Substitution

The primary reaction pathway for this compound is nucleophilic substitution, where a nucleophile displaces the iodide ion.[1] This makes it a valuable reagent for introducing the CH2-C(F)2-Cl group into other molecules.

For example, the reaction with a generic nucleophile (Nu⁻) proceeds as follows:

Caption: Nucleophilic substitution on this compound.

Potential Dehydrohalogenation

While not explicitly detailed for this molecule, dehydrohalogenation is a potential reaction pathway for halogenated alkanes. This would involve the elimination of hydrogen iodide (HI) or hydrogen chloride (HCl) to form a halogenated alkene. The selectivity of this reaction would be influenced by the choice of base and reaction conditions.

Conclusion

This compound is a halogenated hydrocarbon with potential applications in organic synthesis as a building block for more complex fluorinated molecules. While a comprehensive set of experimental thermochemical data is not currently available, its synthesis and reactivity patterns can be understood from the principles of physical organic chemistry. The presence of a labile carbon-iodine bond makes it a useful substrate for nucleophilic substitution reactions. Further computational and experimental studies are warranted to fully characterize its thermochemical properties and expand its synthetic utility.

References

An In-depth Technical Guide on the Solubility of 1-chloro-1,1-difluoro-2-iodoethane in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-chloro-1,1-difluoro-2-iodoethane. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the theoretical principles governing its solubility, outlines a detailed experimental protocol for its determination, and presents a logical workflow for solubility testing.

Introduction to this compound

This compound (C₂H₂ClF₂I) is a halogenated hydrocarbon with a molecular weight of 226.39 g/mol .[1][2] Its structure, featuring a combination of chlorine, fluorine, and iodine atoms, imparts unique physicochemical properties that are of interest in various research and development applications, including as a potential intermediate in the synthesis of fluorinated molecules.[3] Understanding its solubility in common organic solvents is crucial for its application in chemical reactions, purification processes, and formulation development.

Theoretical Solubility Profile

The solubility of a compound is influenced by the principle of "like dissolves like." The polarity of this compound, arising from the electronegative halogen atoms, suggests it will be more soluble in polar organic solvents compared to nonpolar ones. Halogenated hydrocarbons, in general, tend to exhibit good solubility in a range of organic solvents.[4] The presence of polar C-Cl and C-F bonds would facilitate interactions with polar solvent molecules.[4] However, the overall molecular structure and the presence of the less polar C-I and C-H bonds will also influence its interaction with nonpolar solvents. It is expected to be more compatible with organic solvents than with water, where its solubility would be limited due to the non-polar hydrocarbon portion of the molecule.[4]

Quantitative Solubility Data

| Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Acetone | C₃H₆O | 5.1 | |||

| Acetonitrile | C₂H₃N | 5.8 | |||

| Chloroform | CHCl₃ | 4.1 | |||

| Dichloromethane | CH₂Cl₂ | 3.1 | |||

| Diethyl Ether | (C₂H₅)₂O | 2.8 | |||

| Dimethyl Sulfoxide | (CH₃)₂SO | 7.2 | |||

| Ethanol | C₂H₅OH | 4.3 | |||

| Ethyl Acetate | C₄H₈O₂ | 4.4 | |||

| Hexane | C₆H₁₄ | 0.1 | |||

| Methanol | CH₃OH | 5.1 | |||

| Tetrahydrofuran | C₄H₈O | 4.0 | |||

| Toluene | C₇H₈ | 2.4 |

Caption: A template for recording the quantitative solubility of this compound in common organic solvents.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in organic solvents. This method is based on the principles of static equilibrium and quantitative analysis by gas chromatography (GC), a technique well-suited for analyzing halogenated alkanes.[5][6]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solute)

-

Selected organic solvents (e.g., hexane, ethanol, acetone)

-

Volumetric flasks

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID or Electron Capture Detector - ECD)

-

Microsyringes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid/liquid solute ensures that saturation is achieved.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vial to stand undisturbed at the same temperature to allow any undissolved solute to settle.

-

For more effective separation, centrifuge the vial at a constant temperature.

-

-

Sample Extraction and Dilution:

-

Carefully extract a known volume of the clear supernatant (the saturated solution) using a microsyringe.

-

Dilute the extracted aliquot with a known volume of the pure solvent to bring the concentration within the linear range of the GC detector.

-

-

Quantitative Analysis by Gas Chromatography (GC):

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Inject the standard solutions into the GC to generate a calibration curve (peak area vs. concentration).

-

Inject the diluted sample of the saturated solution into the GC under the same conditions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a compound.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound in common organic solvents is currently lacking, this guide provides the necessary theoretical background and a robust experimental framework for researchers to determine these values. The provided protocol and workflow diagram offer a clear and structured approach to obtaining reliable solubility data, which is essential for the effective application of this compound in scientific and industrial settings.

References

- 1. This compound | 463-99-0 | Benchchem [benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. This compound-Fluorinated Intermediate-Quzhou Dongye Chemical Technology Co.,Ltd [en.zjdy-chem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Quantum chemical calculations on 1-chloro-1,1-difluoro-2-iodoethane

An In-depth Technical Guide to the Quantum Chemical Analysis of 1-chloro-1,1-difluoro-2-iodoethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CF₂ClCH₂I) is a halogenated hydrocarbon of interest in synthetic chemistry and materials science. A thorough understanding of its molecular structure, conformational preferences, and spectroscopic properties is essential for predicting its reactivity and interactions. This technical guide outlines the established quantum chemical methodologies for characterizing this molecule. While specific, peer-reviewed computational data for this compound is not abundant in public literature, this document details the theoretical framework, computational and experimental protocols, and expected results based on well-documented studies of analogous haloethanes.

Introduction to the Computational Study of this compound

Quantum chemical calculations serve as a powerful tool for elucidating molecular properties from first principles, providing insights that can be difficult to obtain through experimentation alone. For a molecule like this compound, with its complex interplay of steric and electrostatic effects, computational modeling can predict its most stable three-dimensional structures, vibrational modes, and electronic properties.

The key area of investigation for substituted ethanes is conformational analysis, which studies the different spatial arrangements of atoms arising from rotation around the carbon-carbon single bond.[1] These different arrangements, or conformers, have distinct energies, and identifying the lowest-energy conformers is crucial for understanding the molecule's behavior.

Theoretical Framework and Conformational Analysis

Rotation around the C-C bond in this compound gives rise to different conformers. The most stable forms are typically the "staggered" conformations, where the substituents on adjacent carbons are as far apart as possible to minimize steric hindrance and electrostatic repulsion.[1] These are contrasted with the higher-energy "eclipsed" conformations.

For this molecule, two primary staggered conformers are of interest:

-

Anti-conformer: The bulky chlorine and iodine atoms are positioned 180° apart with respect to the C-C bond axis.

-

Gauche-conformer: The chlorine and iodine atoms have a dihedral angle of approximately 60°.

The relative stability of these conformers is governed by a balance of factors, including the gauche effect observed in some fluoroalkanes and steric repulsion between the large halogen atoms.[2]

Computational Methodology Workflow

A robust computational investigation of this compound involves a multi-step process to ensure accuracy. The workflow begins with geometry optimization to find the lowest energy structures, followed by frequency calculations to confirm their stability and predict vibrational spectra.

Detailed Computational Protocol

A typical protocol would employ the Gaussian suite of programs.

-

Conformational Search: Initial structures for the anti and gauche conformers are built.

-

Geometry Optimization: The geometries are optimized using Density Functional Theory (DFT), with a functional such as B3LYP, which provides a good balance of accuracy and computational cost. A Pople-style basis set like 6-311++G(d,p) is suitable for the main atoms. For the iodine atom, a basis set with effective core potentials (ECPs), such as LANL2DZ, is often used to account for relativistic effects. For higher accuracy, ab initio methods like Møller-Plesset perturbation theory (MP2) can be employed.[3]

-

Vibrational Frequency Calculation: Following optimization, harmonic frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These calculations also yield thermodynamic properties like enthalpy and Gibbs free energy.

Predicted Molecular Properties

The following tables summarize the expected quantitative data for this compound based on established principles and data from analogous molecules. These values should be considered illustrative until confirmed by specific calculations.

Table 1: Predicted Relative Energies of Conformers

| Conformer | Dihedral Angle (Cl-C-C-I) | Expected Relative Energy (kcal/mol) |

| Anti | ~180° | 0.00 (Reference) |

| Gauche | ~60° | 0.2 - 1.5 |

Note: The relative energy can vary significantly based on the level of theory and solvent effects. In some haloethanes, the gauche conformer can be slightly more stable.[4]

Table 2: Representative Optimized Molecular Geometry (Anti-Conformer)

| Parameter | Atom Pair/Triplet/Quartet | Expected Value |

| Bond Lengths | C-C | ~1.52 Å |

| C-H | ~1.09 Å | |

| C-F | ~1.35 Å | |

| C-Cl | ~1.78 Å | |

| C-I | ~2.14 Å | |

| Bond Angles | H-C-H | ~109.5° |

| F-C-F | ~108.0° | |

| Cl-C-C | ~110.0° | |

| I-C-C | ~111.0° | |

| Dihedral Angle | Cl-C-C-I | 180° |

Table 3: Predicted Vibrational Frequencies and Assignments

| Vibrational Mode | Description | Expected Frequency Range (cm⁻¹) |

| ν(C-H) | C-H symmetric/asymmetric stretch | 2950 - 3050 |

| δ(CH₂) | CH₂ scissoring/bending | 1400 - 1470 |

| ν(C-F) | C-F symmetric/asymmetric stretch | 1050 - 1150 |

| ν(C-C) | C-C stretch | 900 - 1000 |

| ν(C-Cl) | C-Cl stretch | 700 - 780 |

| ν(C-I) | C-I stretch | 500 - 600 |

| Torsion/Bends | Skeletal deformations | < 400 |

Note: These frequency ranges are based on characteristic values for haloalkanes. Specific values depend on vibrational coupling.[5]

Table 4: Predicted Rotational Constants

| Constant | Description | Expected Value (MHz) |

| A, B, C | Principal moments of inertia | 1000 - 5000 |

Note: These constants are highly sensitive to the molecular geometry and are key outputs for comparison with microwave spectroscopy data.[6]

Experimental Protocols for Validation

Computational results should be validated against experimental data. The following spectroscopic techniques are essential for characterizing this compound.

Microwave Spectroscopy

This technique provides highly accurate rotational constants, which can be used to determine a precise experimental molecular structure.

Methodology:

-

Sample Introduction: The sample is introduced into the gas phase at very low pressure (~1-10 mTorr) in a high-vacuum chamber.

-

Spectral Acquisition: The sample is subjected to microwave radiation, and the absorption spectrum is recorded using a chirped-pulse or cavity-based Fourier-transform microwave (FTMW) spectrometer.[3]

-

Spectral Analysis: The observed transition frequencies are fitted to a quantum mechanical Hamiltonian to extract the rotational constants (A, B, C), centrifugal distortion constants, and nuclear quadrupole coupling constants for both chlorine and iodine nuclei.[6]

-

Structure Determination: By measuring the spectra of different isotopologues (e.g., ¹³C), a complete and highly accurate molecular structure can be determined and compared directly with the computationally optimized geometry.[3]

Gas-Phase Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to measure the vibrational frequencies of the molecule, which correspond to the stretching and bending of chemical bonds.

Methodology:

-

Sample Preparation: A gas cell with a defined path length (e.g., 10-15 cm) is filled with the gaseous sample at a known pressure.

-

Data Collection: The infrared spectrum is recorded at room temperature over a range of approximately 400-4000 cm⁻¹ using an FTIR spectrometer (e.g., a Bruker Vertex 70) at a suitable resolution (e.g., 0.5 cm⁻¹).[5]

-

Spectral Assignment: The observed absorption bands are assigned to the fundamental vibrational modes predicted by the quantum chemical calculations. The experimental frequencies are then compared with the calculated harmonic (and often anharmonically corrected) frequencies.

Conclusion

The computational analysis of this compound, guided by established theoretical models and validated by experimental spectroscopy, provides a comprehensive understanding of its molecular properties. The methodologies outlined in this guide, including DFT and ab initio calculations for conformational analysis, geometry optimization, and frequency prediction, represent a robust framework for its characterization. While specific published data is limited, the expected results based on analogous systems suggest a molecule with distinct staggered conformers whose properties can be precisely determined. This foundational knowledge is critical for its application in further scientific and industrial research.

References

Methodological & Application

Application Notes and Protocols: 1-Chloro-1,1-difluoro-2-iodoethane as a Precursor for Fluoroalkylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-1,1-difluoro-2-iodoethane is a valuable and versatile precursor for the introduction of the medicinally relevant 2-chloro-2,2-difluoroethyl group into organic molecules. This document provides detailed application notes and experimental protocols for its use in fluoroalkylation reactions, targeting researchers in organic synthesis, medicinal chemistry, and drug development. Two primary applications are highlighted: the synthesis of a hypervalent iodine reagent for subsequent palladium-catalyzed C-H functionalization and direct nucleophilic substitution reactions.

Introduction

The incorporation of fluorine-containing moieties into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity. The 2-chloro-2,2-difluoroethyl group, in particular, offers a unique combination of electronic and steric properties. This compound (C₂H₂ClF₂I) serves as a key building block for introducing this group, leveraging the reactivity of its carbon-iodine bond. This document outlines two effective methods for its application in fluoroalkylation.

Chemical Properties:

| Property | Value |

| Molecular Formula | C₂H₂ClF₂I |

| Molecular Weight | 226.39 g/mol |

| Appearance | Colorless to light yellow liquid |

| Purity | Typically >95% |

Application 1: Precursor to a Hypervalent Iodine Reagent for Palladium-Catalyzed C-H Chlorodifluoroethylation

A highly effective method for the fluoroalkylation of aromatic systems involves the conversion of this compound into a 2-chloro-2,2-difluoroethyl(mesityl)iodonium salt (CDFI). This hypervalent iodine reagent then acts as an electrophilic source of the "CF₂CH₂Cl" group in palladium-catalyzed C-H activation/functionalization of aromatic amides.[1][2]

Synthesis of 2-Chloro-2,2-difluoroethyl(mesityl)iodonium Salt (CDFI)

This protocol details the synthesis of the key iodonium salt intermediate.

Reaction Scheme:

References

Application Notes and Protocols for Atom Transfer Radical Addition (ATRA) Reactions with 2-Chloro-1,1-difluoro-1-iodoethane (CF2ClCH2I)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atom Transfer Radical Addition (ATRA) is a powerful and atom-economical method for the formation of carbon-carbon and carbon-halogen bonds. This technique is of significant interest in medicinal chemistry and drug development due to its ability to introduce complex functional groups under mild conditions. The reagent 2-chloro-1,1-difluoro-1-iodoethane (CF2ClCH2I) is a valuable building block for the synthesis of novel fluorinated molecules. The presence of both chloro and iodo substituents on the difluorinated ethyl scaffold offers multiple handles for subsequent chemical transformations.

Reaction Principle and Signaling Pathway

The ATRA reaction with CF2ClCH2I is predicated on the selective homolytic cleavage of the weaker carbon-iodine bond over the stronger carbon-chlorine and carbon-hydrogen bonds. This process generates the key 2-chloro-1,1-difluoroethyl radical (•CF2CH2Cl), which then adds to an unsaturated substrate, typically an alkene. The resulting radical intermediate is subsequently trapped by an atom transfer agent, regenerating the catalyst and forming the final product.

Photocatalysis is a common and effective method for initiating such radical additions under mild conditions. A photosensitizer, upon irradiation with visible light, can facilitate the single-electron transfer (SET) process required for the generation of the initial radical.

Caption: Proposed photocatalytic ATRA mechanism with CF2ClCH2I.

Quantitative Data Summary

The following table summarizes representative yields for the photocatalytic radical addition of a structurally similar reagent, 1,1,2,2-tetrafluoro-1-iodoethane (HCF2CF2I), to various alkenes. These values can serve as an initial benchmark for expected outcomes with CF2ClCH2I.

| Entry | Alkene Substrate | Product Structure | Yield (%) |

| 1 | 1-Octene | HCF₂CF₂CH₂CH(I)C₆H₁₃ | 85 |

| 2 | Styrene | HCF₂CF₂CH₂CH(I)Ph | 78 |

| 3 | N-Vinylpyrrolidinone | HCF₂CF₂CH₂CH(I)-N-pyrrolidinone | 92 |

| 4 | Allyl Acetate | HCF₂CF₂CH₂CH(I)CH₂OAc | 75 |

| 5 | Methyl Acrylate | HCF₂CF₂CH₂CH(I)CO₂Me | 68 |

Experimental Protocols

General Protocol for Photocatalytic ATRA of CF2ClCH2I with Alkenes

This protocol is adapted from established procedures for the photocatalytic radical addition of fluoroalkyl iodides.

Materials:

-

Alkene (1.0 equiv)

-

2-Chloro-1,1-difluoro-1-iodoethane (CF2ClCH2I) (1.5 equiv)

-

Photocatalyst (e.g., Ru(bpy)₃Cl₂, Ir(ppy)₃, or an organic dye like Eosin Y) (1-2 mol%)

-

Solvent (e.g., CH₃CN, DMF, or CH₂Cl₂)

-

Inert gas (Argon or Nitrogen)

-

Schlenk flask or similar reaction vessel equipped with a magnetic stir bar

-

Visible light source (e.g., blue LED lamp)

Procedure:

-

To a Schlenk flask, add the alkene (e.g., 0.5 mmol, 1.0 equiv), the photocatalyst (e.g., 0.005 mmol, 1 mol%), and a magnetic stir bar.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the solvent (e.g., 2.5 mL) via syringe.

-

Add 2-chloro-1,1-difluoro-1-iodoethane (0.75 mmol, 1.5 equiv) via syringe.

-

Place the reaction vessel in front of a visible light source (e.g., a 24W blue LED lamp) at a distance of approximately 5-10 cm.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired adduct.

Caption: General experimental workflow for the ATRA reaction.

Applications in Drug Development

The introduction of the -CF₂CH₂Cl moiety into organic molecules can significantly impact their physicochemical properties, including:

-

Lipophilicity: The fluorine atoms can increase lipophilicity, potentially improving membrane permeability.

-

Metabolic Stability: The C-F bonds are highly stable, which can block metabolic pathways at that position, increasing the half-life of a drug candidate.

-

Binding Affinity: The unique electronic properties of the fluoroalkyl group can lead to enhanced binding interactions with biological targets.

-

Conformational Control: The bulky and electronegative nature of the substituent can influence the preferred conformation of a molecule.

The resulting products from the ATRA reaction of CF2ClCH2I contain both a chlorine and an iodine atom, which can be further functionalized. The iodine can be displaced via various cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille) to introduce additional complexity, while the chlorine atom can participate in nucleophilic substitution reactions. This dual functionality makes the products versatile intermediates for the synthesis of complex drug candidates.

Safety Precautions

-

Fluoroalkyl iodides should be handled in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

Consult the Safety Data Sheet (SDS) for all chemicals before use.

-

Photochemical reactions should be shielded to avoid exposure to high-intensity light.

By leveraging the principles outlined in these application notes, researchers can begin to explore the utility of 2-chloro-1,1-difluoro-1-iodoethane in ATRA reactions, paving the way for the discovery of novel and potent therapeutic agents.

Application Notes and Protocols: 1-Chloro-1,1-difluoro-2-iodoethane in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-1,1-difluoro-2-iodoethane is a halogenated hydrocarbon that serves as a versatile building block in medicinal chemistry. The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance pharmacokinetic and physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. The presence of three different halogens (chlorine, fluorine, and iodine) on a two-carbon scaffold provides multiple reaction sites, allowing for the introduction of the 2-chloro-1,1-difluoroethyl moiety into a variety of molecular scaffolds. This moiety can serve as a bioisosteric replacement for other groups, influencing the biological activity of the parent molecule.

The reactivity of the carbon-iodine bond is the highest among the carbon-halogen bonds in this molecule, making it the primary site for nucleophilic substitution and cross-coupling reactions. This allows for the selective introduction of the 2-chloro-1,1-difluoroethyl group onto various nucleophiles, such as phenols, thiols, and amines, which are common functionalities in bioactive molecules.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry revolves around its use as an alkylating agent to introduce the 2-chloro-1,1-difluoroethyl group. While direct experimental data for this specific reagent is limited in the public domain, analogous reactions with structurally similar compounds, such as halothane (2-bromo-2-chloro-1,1,1-trifluoroethane), provide a strong basis for its potential applications. The following sections detail a representative protocol for the synthesis of aryl 2-chloro-1,1-difluoroethyl ethers, a class of compounds with potential applications in drug discovery.

Experimental Protocols

Synthesis of Aryl 2-Chloro-1,1-difluoroethyl Ethers via Nucleophilic Substitution

This protocol is adapted from the synthesis of analogous aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers and is expected to be applicable for this compound due to the higher reactivity of the C-I bond compared to the C-Br bond.

General Procedure:

To a solution of the corresponding phenol (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (5 mL) is added sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) portionwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred at room temperature for 30 minutes to ensure the complete formation of the sodium phenoxide. Subsequently, this compound (1.2 mmol) is added dropwise, and the reaction mixture is stirred at 60 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium chloride solution (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired aryl 2-chloro-1,1-difluoroethyl ether.[1][2]

Table 1: Representative Synthesis of Aryl 2-bromo-2-chloro-1,1-difluoroethyl Ethers from Phenols and Halothane (Analogous Reaction) [1]

| Entry | Phenol Derivative | Product | Yield (%) |

| 1 | Phenol | 2-Bromo-2-chloro-1,1-difluoroethyl phenyl ether | 74 |

| 2 | 4-Methoxyphenol | 1-(2-Bromo-2-chloro-1,1-difluoroethoxy)-4-methoxybenzene | 85 |

| 3 | 4-Chlorophenol | 1-(2-Bromo-2-chloro-1,1-difluoroethoxy)-4-chlorobenzene | 68 |

| 4 | 4-Nitrophenol | 1-(2-Bromo-2-chloro-1,1-difluoroethoxy)-4-nitrobenzene | 55 |

| 5 | 2-Naphthol | 2-(2-Bromo-2-chloro-1,1-difluoroethoxy)naphthalene | 78 |

Note: The yields presented are for the analogous reaction with halothane and are intended to be representative of the potential efficiency of the reaction with this compound.

Diagrams

Caption: Experimental workflow for the synthesis of aryl 2-chloro-1,1-difluoroethyl ethers.

Caption: Potential synthetic pathways for drug discovery using this compound.

Signaling Pathways

Currently, there is no publicly available information directly linking compounds synthesized from this compound to specific signaling pathways. The biological effects of molecules containing the 2-chloro-1,1-difluoroethyl moiety would be highly dependent on the overall structure of the final drug candidate and its specific protein target.

For instance, if this moiety were incorporated into a kinase inhibitor, the resulting compound would modulate phosphorylation cascades. If integrated into a GPCR ligand, it would affect downstream second messenger signaling. The primary role of the 2-chloro-1,1-difluoroethyl group would be to modulate the physicochemical properties of the molecule to enhance its interaction with the biological target and improve its drug-like properties. Further biological evaluation of compounds synthesized using this building block is required to elucidate their effects on specific signaling pathways.

Conclusion

This compound represents a promising, yet underexplored, building block for medicinal chemistry. Its utility lies in the ability to introduce the 2-chloro-1,1-difluoroethyl group into various molecular architectures. The provided protocol, based on analogous reactions, offers a starting point for researchers to explore the synthesis of novel fluorinated compounds. Future work should focus on the direct application of this reagent in the synthesis of diverse compound libraries and their subsequent biological evaluation to identify new drug candidates and elucidate their mechanisms of action.

References

- 1. BJOC - Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane [beilstein-journals.org]

- 2. synthesis-of-aryl-2-bromo-2-chloro-1-1-difluoroethyl-ethers-through-the-base-mediated-reaction-between-phenols-and-halothane - Ask this paper | Bohrium [bohrium.com]

Synthesis of CF2Cl-Containing Compounds Using 2-Chloro-1,1-difluoro-1-iodoethane (CF2ClCH2I): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various chlorodifluoromethyl (CF2Cl)-containing compounds utilizing 2-chloro-1,1-difluoro-1-iodoethane (CF2ClCH2I) as a key building block. The introduction of the CF2Cl moiety is of significant interest in medicinal chemistry and drug development as it can modulate the physicochemical and biological properties of molecules, such as lipophilicity, metabolic stability, and binding affinity.

The protocols outlined below focus on two primary reactive pathways of CF2ClCH2I: nucleophilic substitution and radical addition. These methods offer versatile strategies for incorporating the CF2ClCH2- group into a wide range of organic scaffolds.

Nucleophilic Substitution Reactions

The carbon-iodine bond in CF2ClCH2I is the most labile, making the methylene (-CH2-) carbon susceptible to nucleophilic attack. This allows for the displacement of the iodide leaving group by a variety of nucleophiles. The electron-withdrawing nature of the adjacent CF2Cl group can influence the reactivity of the substrate.

Reaction with Phenols (O-Alkylation)

The reaction of phenols with CF2ClCH2I in the presence of a base provides a straightforward method for the synthesis of aryl-(2-chloro-1,1-difluoroethyl) ethers. These compounds are of interest as potential scaffolds in medicinal chemistry. A general protocol is provided based on analogous reactions with similar polyhalogenated ethanes.[1][2]

Experimental Protocol: Synthesis of Aryl-(2-chloro-1,1-difluoroethyl) Ethers

-

Materials:

-

Substituted phenol

-

2-Chloro-1,1-difluoro-1-iodoethane (CF2ClCH2I)

-

Potassium hydroxide (KOH), finely ground

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a solution of the substituted phenol (1.0 mmol) in anhydrous THF (5.0 mL) in a round-bottom flask, add finely ground potassium hydroxide (1.5 mmol).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add 2-chloro-1,1-difluoro-1-iodoethane (2.0 mmol) to the reaction mixture.

-

After the addition is complete, warm the reaction mixture to 60 °C and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH4Cl solution (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired aryl-(2-chloro-1,1-difluoroethyl) ether.

-

Quantitative Data for Analagous Reactions with 2-bromo-2-chloro-1,1,1-trifluoroethane (Halothane)

| Phenol Derivative | Product | Yield (%) |

| 1-Naphthol | 1-(2-Bromo-2-chloro-1,1-difluoroethoxy)naphthalene | 70 |

| 4-Phenylphenol | 4-(2-Bromo-2-chloro-1,1-difluoroethoxy)-1,1'-biphenyl | 65 |

| 4-Methoxyphenol | 1-(2-Bromo-2-chloro-1,1-difluoroethoxy)-4-methoxybenzene | 75 |

| 2-tert-Butylphenol | 1-(2-Bromo-2-chloro-1,1-difluoroethoxy)-2-tert-butylbenzene | 80 |

Data adapted from analogous reactions with halothane and various phenols.[1][3]

Caption: Workflow for the synthesis of aryl-(2-chloro-1,1-difluoroethyl) ethers.

Reaction with Amines, Thiols, and Enolates (N-, S-, and C-Alkylation)

Primary and secondary amines, thiols, and enolates can also serve as effective nucleophiles for the displacement of the iodide in CF2ClCH2I. These reactions provide access to CF2Cl-containing amines, thioethers, and α-alkylated carbonyl compounds, respectively. The general protocols are based on standard alkylation procedures for these nucleophile classes.

General Protocol for N-Alkylation with Amines

-

Materials:

-

Primary or secondary amine

-

CF2ClCH2I

-

A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)

-

Anhydrous polar aprotic solvent (e.g., acetonitrile, DMF)

-

-

Procedure:

-

Dissolve the amine (1.0 mmol) and DIPEA (1.2 mmol) in the chosen solvent (5 mL).

-

Add CF2ClCH2I (1.1 mmol) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or heat as necessary (monitor by TLC).

-

Upon completion, dilute with water and extract with an appropriate organic solvent.

-

Wash the organic layer with brine, dry over Na2SO4, and concentrate.

-

Purify by column chromatography.

-

General Protocol for S-Alkylation with Thiols

-

Materials:

-

Thiol

-

CF2ClCH2I

-

A base (e.g., sodium hydride, NaH, or potassium carbonate, K2CO3)

-

Anhydrous polar aprotic solvent (e.g., DMF, THF)

-

-

Procedure:

-

To a solution of the thiol (1.0 mmol) in the chosen solvent (5 mL), add the base (1.1 mmol) at 0 °C.

-

Stir for 15-30 minutes to form the thiolate.

-

Add CF2ClCH2I (1.1 mmol) and allow the reaction to warm to room temperature.

-

Stir until the reaction is complete (monitor by TLC).

-

Quench with water and extract with an organic solvent.

-

Wash, dry, and concentrate the organic phase.

-

Purify by column chromatography.

-

General Protocol for C-Alkylation with Enolates

-

Materials:

-

Carbonyl compound (ketone, ester, etc.)

-

A strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA)

-

CF2ClCH2I

-

Anhydrous THF

-

-

Procedure:

-

Prepare a solution of LDA (1.1 mmol) in anhydrous THF at -78 °C.

-

Slowly add the carbonyl compound (1.0 mmol) to the LDA solution and stir for 30-60 minutes to form the enolate.

-

Add CF2ClCH2I (1.2 mmol) to the enolate solution at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir until complete.

-

Quench with saturated aqueous NH4Cl and extract with an organic solvent.

-

Wash, dry, and concentrate the organic phase.

-

Purify by column chromatography.

-

Radical Addition to Alkenes

The relatively weak carbon-iodine bond in CF2ClCH2I can be homolytically cleaved using radical initiators or photoredox catalysis to generate the CF2ClCH2• radical. This radical can then add to the double bond of alkenes, providing a pathway to more complex CF2Cl-containing molecules. This atom transfer radical addition (ATRA) is a powerful tool for C-C bond formation.

Experimental Protocol: Photoredox-Catalyzed Radical Addition to Alkenes

-

Materials:

-

Alkene

-

CF2ClCH2I

-

Photocatalyst (e.g., Ru(bpy)3Cl2 or an organic dye like 4CzIPN)

-

A sacrificial electron donor (e.g., triethylamine, Hantzsch ester)

-

Anhydrous, degassed solvent (e.g., acetonitrile, DMSO)

-

-

Procedure:

-

In a reaction vessel equipped with a magnetic stir bar, combine the alkene (1.0 mmol), CF2ClCH2I (1.5 mmol), photocatalyst (1-5 mol%), and the sacrificial electron donor (2.0 mmol).

-

Add the anhydrous, degassed solvent (5-10 mL).

-

Seal the vessel and irradiate with visible light (e.g., blue LEDs) at room temperature.

-

Stir the reaction until the starting material is consumed (monitor by GC-MS or LC-MS).

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to isolate the addition product.

-

Quantitative Data for Analogous Radical Additions

| Alkyl Halide | Alkene | Product | Yield (%) |

| CBrCl3 | Styrene | 1,1,1,3-Tetrachloro-3-phenylpropane | 85 |

| CCl4 | 1-Octene | 1,1,1,3-Tetrachlorononane | 78 |

| CF3I | Methyl acrylate | Methyl 2-iodo-4,4,4-trifluorobutanoate | 90 |

Data is illustrative of typical yields for ATRA reactions with similar polyhalogenated alkanes.

Caption: General mechanistic pathway for photoredox-catalyzed radical addition.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

-

CF2ClCH2I is a halogenated compound and should be handled with care. Avoid inhalation, ingestion, and skin contact.

-

Reactions involving strong bases like NaH and LDA should be conducted under an inert atmosphere (e.g., nitrogen or argon) and with appropriate quenching procedures.

-

Photoredox reactions should be shielded from ambient light until the intended irradiation period.